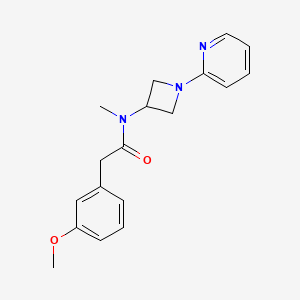

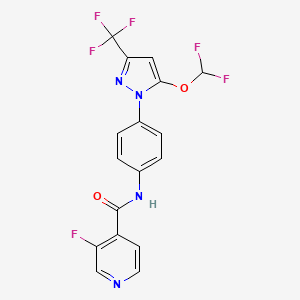

![molecular formula C13H13N3O3 B2609948 N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine CAS No. 1164541-49-4](/img/structure/B2609948.png)

N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones have been synthesized from 3,5-dimethyl-4-nitroisoxazole . The compound was treated with salicyl aldehydes to afford the corresponding nitrostyrylisoxazoles, which upon reaction with ethyl bromo acetate followed by cyclization with triethylamine furnished ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl .Molecular Structure Analysis

Unfortunately, the specific molecular structure analysis for “this compound” is not available in the retrieved sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not specified in the retrieved sources .科学的研究の応用

Reductive Cleavage and Amination

Isoxazoles, similar in structure to the compound of interest, have been studied for their reductive cleavage properties. For instance, isoxazoles undergo thermally induced reductive cleavage of the N–O bond to yield β-amino enones when treated with metal carbonyls in the presence of water. This process involves complexed intermediates and has potential applications in the synthesis of amine derivatives through reduction mechanisms (Nitta & Kobayashi, 1985).

Functional Group Tolerance in Synthesis

The compound's related structures have been utilized in cascade coupling/cyclization processes to synthesize N-substituted 1,3-dihydrobenzimidazol-2-ones, showcasing the versatility and functional group tolerance (including nitro groups) of these frameworks. Such reactions highlight the compound's potential in creating diverse and complex organic structures (Zou, Yuan, & Ma, 2007).

Modification and Applications of Polymeric Materials

The compound's framework has been explored for modifying polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation with various amines, leading to polymers with enhanced swelling properties and thermal stability. These modifications not only improve the physical properties of the hydrogels but also introduce functionalities that could be beneficial in medical applications, including antimicrobial activity (Aly & El-Mohdy, 2015).

Desulfurization and Amidine Formation

In the context of desulfurization reactions, isothiazoles related to the compound of interest have been investigated. The desulfurization of specific isothiazoles led to the formation of amidine derivatives and provided insights into reaction mechanisms involving intermediate nitrene entities. These findings could guide the development of novel synthetic routes for amine and amidine compounds (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Security Ink Application

The study of V-shaped molecules, which include structural motifs related to the compound of interest, has led to the development of materials with morphology-dependent fluorochromism. Such properties are pivotal for applications in security inks, highlighting the compound's potential in advanced material science (Lu & Xia, 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-9-4-3-5-11(8-9)14-7-6-12-13(16(17)18)10(2)15-19-12/h3-8,14H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDZBHJMKUNNAN-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC=CC2=C(C(=NO2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

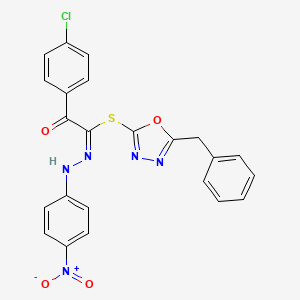

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylthio)benzamide](/img/structure/B2609865.png)

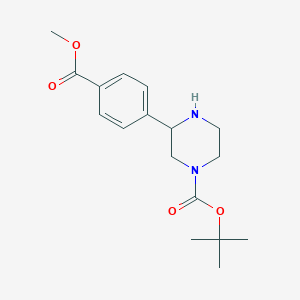

![N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2609866.png)

![N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2609869.png)

![N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2609879.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide](/img/structure/B2609886.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2609887.png)